molecular formula C10H14O B1473574 (2-Ethyl-4-methylphenyl)methanol CAS No. 1427448-28-9

(2-Ethyl-4-methylphenyl)methanol

Cat. No. B1473574
M. Wt: 150.22 g/mol
InChI Key: GGKBPLIFNSPFJN-UHFFFAOYSA-N
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Description

“(2-Ethyl-4-methylphenyl)methanol”, also known as “4-Methylphenethyl alcohol” or “2-(p-Tolyl)ethanol”, is an oily liquid . It is a natural product found in Ligusticum striatum and Ligusticum chuanxiong . The molecular formula of this compound is C9H12O .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-4-methylphenyl)methanol” can be represented by the InChI string: InChI=1S/C9H12O/c1-8-2-4-9 (5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 . The molecular weight of this compound is 136.19 g/mol .


Physical And Chemical Properties Analysis

“(2-Ethyl-4-methylphenyl)methanol” is an oily liquid . The molecular weight of this compound is 136.19 g/mol .

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes : Methanol is used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics, affecting the structure-function relationship associated with bilayer composition. This is crucial in understanding cellular survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Bio-diesel and Bio-lubricant Synthesis : Methanol plays a role in the transesterification of vegetable oil (triglycerides) to produce bio-diesel and bio-lubricants. This process is significant for developing sustainable and renewable energy sources (Bokade & Yadav, 2007).

  • Biological Conversion to Specialty Chemicals : Engineering Escherichia coli to utilize methanol for converting it into useful metabolites is a significant application. This biological conversion is promising for chemical and fuel production, utilizing methanol as a substrate (Whitaker et al., 2017).

  • Methylation of Aromatic Amines : Methanol is used in the methylation of aromatic amines, an important process in organic synthesis. This application highlights methanol's role in facilitating chemical transformations in a variety of compounds (Ogata et al., 2018).

  • Methanolysis of Polyurethane Foam : Methanol is used in the methanolysis of polyurethane foam, which is significant for chemical recycling and understanding the degradation process of polymeric materials (Asahi et al., 2004).

Safety And Hazards

When handling “(2-Ethyl-4-methylphenyl)methanol”, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2-ethyl-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKBPLIFNSPFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-4-methylphenyl)methanol

Synthesis routes and methods

Procedure details

To a solution of compound methyl 2-ethyl-4-methylbenzoate (646 mg, 3.65 mmol) in THF (6 mL) cooled to −50° C., was added LiAlH4 (277 mg, 7.30 mmol) in portions. The mixture was stirred at this temperature for 1 h. Added water (0.3 mL) slowly, followed by NaOH (aq, 10%, 0.3 mL) and water (0.9 mL), the resulting mixture was filtered and washed with THF, concentrated the filtrate to give 518 mg of the title compound (95%). 1H NMR (400 MHz, CDCl3): δ 1.23 (3H, t, J=7.2 Hz), 1.54 (1H, s), 2.33 (3H, s), 2.68 (2H, q, J=7.6 Hz), 4.67 (2H, s), 7.01 (1H, d, J=8.0 Hz), 7.03 (1H, s), 7.23 (1H, d, J=7.6 Hz).
Quantity
646 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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